4-Bromooxazole-5-carboxylic acid
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Overview
Description
4-Bromooxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazole-5-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method employs hydrochloric acid to mediate the cyclization process, resulting in the formation of the desired oxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve the use of Grignard reagents, nitriles, or amides as starting materials, followed by hydrolysis and cyclization steps .
Chemical Reactions Analysis
Types of Reactions: 4-Bromooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with different substituents.
Reduction: Formation of reduced oxazole compounds.
Substitution: Halogenation or alkylation at specific positions on the oxazole ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline medium.
Reduction: Borane-tetrahydrofuran (BH₃/THF) complex.
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Bromooxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of bioactive molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromooxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar biological activities.
Thiazole: Contains sulfur instead of oxygen and exhibits diverse biological activities
Uniqueness: 4-Bromooxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position and carboxylic acid group at the 5-position make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
1934983-15-9 |
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Molecular Formula |
C4H2BrNO3 |
Molecular Weight |
191.97 g/mol |
IUPAC Name |
4-bromo-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |
InChI Key |
HEJCRIKAZWKOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)C(=O)O)Br |
Origin of Product |
United States |
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